Methyl 5-pivaloyl-4,5,6,7-tetrahydrothieno[3,2-c]pyridine-2-carboxylate
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Overview
Description
Methyl 5-pivaloyl-4,5,6,7-tetrahydrothieno[3,2-c]pyridine-2-carboxylate is a complex organic compound with a unique structure that includes a thieno[3,2-c]pyridine core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 5-pivaloyl-4,5,6,7-tetrahydrothieno[3,2-c]pyridine-2-carboxylate typically involves multiple steps, starting from readily available precursors. One common method involves the cyclization of a suitable thiophene derivative with a pyridine moiety under controlled conditions. The reaction conditions often include the use of specific catalysts and solvents to facilitate the formation of the desired product .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to obtain the final product in its pure form .
Chemical Reactions Analysis
Types of Reactions
Methyl 5-pivaloyl-4,5,6,7-tetrahydrothieno[3,2-c]pyridine-2-carboxylate can undergo various chemical reactions, including:
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or nucleophiles.
Common Reagents and Conditions
The common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and nucleophiles (e.g., halogens). The reaction conditions vary depending on the type of reaction but generally involve controlled temperatures and specific solvents to ensure the desired outcome .
Major Products Formed
The major products formed from these reactions depend on the specific type of reaction and the reagents used. For example, oxidation may yield oxidized derivatives, while reduction may produce reduced forms of the compound .
Scientific Research Applications
Methyl 5-pivaloyl-4,5,6,7-tetrahydrothieno[3,2-c]pyridine-2-carboxylate has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of Methyl 5-pivaloyl-4,5,6,7-tetrahydrothieno[3,2-c]pyridine-2-carboxylate involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to particular enzymes or receptors, thereby modulating their activity. This interaction can lead to various biological responses, such as inhibition of cell proliferation or induction of apoptosis .
Comparison with Similar Compounds
Similar Compounds
- Methyl 6-pivaloyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-2-carboxylate
- Thieno[3,2-c]pyridine, 5-[(2-chlorophenyl)methyl]-4,5,6,7-tetrahydro-
- 4,5,6,7-Tetrahydrothieno[3,2-c]pyridine hydrochloride
Uniqueness
Methyl 5-pivaloyl-4,5,6,7-tetrahydrothieno[3,2-c]pyridine-2-carboxylate is unique due to its specific structural features and the presence of the pivaloyl group, which may confer distinct chemical and biological properties compared to similar compounds. This uniqueness makes it a valuable compound for various research and industrial applications .
Properties
Molecular Formula |
C14H19NO3S |
---|---|
Molecular Weight |
281.37 g/mol |
IUPAC Name |
methyl 5-(2,2-dimethylpropanoyl)-6,7-dihydro-4H-thieno[3,2-c]pyridine-2-carboxylate |
InChI |
InChI=1S/C14H19NO3S/c1-14(2,3)13(17)15-6-5-10-9(8-15)7-11(19-10)12(16)18-4/h7H,5-6,8H2,1-4H3 |
InChI Key |
GFRVVGXWOONCHF-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)C(=O)N1CCC2=C(C1)C=C(S2)C(=O)OC |
Origin of Product |
United States |
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